Kanosamine, Hydrochloride

Description

The exact mass of the compound 3-Amino-3-deoxy-glucopyranose hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Kanosamine, Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Kanosamine, Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

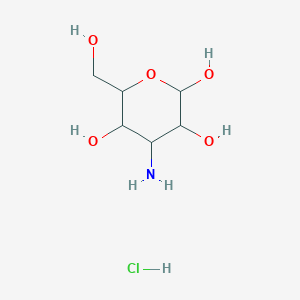

IUPAC Name |

4-amino-6-(hydroxymethyl)oxane-2,3,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-4(9)2(1-8)12-6(11)5(3)10;/h2-6,8-11H,1,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMWKOGBJREKIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)N)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669981 |

Source

|

| Record name | 3-Amino-3-deoxyhexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24384-86-9 |

Source

|

| Record name | 3-Amino-3-deoxyhexopyranose--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Kanosamine Hydrochloride: A Technical Guide

Introduction: Kanosamine Hydrochloride - Beyond a Simple Aminosugar

Kanosamine, chemically known as 3-amino-3-deoxy-D-glucose, is a naturally occurring aminosugar produced by various microorganisms, including species of Streptomyces and Bacillus.[1] While it is a constituent of the well-known antibiotic kanamycin, Kanosamine itself possesses a unique and diverse range of biological activities.[1] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of Kanosamine Hydrochloride, designed for researchers, scientists, and drug development professionals. The hydrochloride salt form of Kanosamine enhances its stability and solubility, facilitating its application in research and potential therapeutic development. The biological activity is attributed to the Kanosamine moiety. This document will delve into its established roles as an antifungal agent, its potential as an inhibitor of the Maillard reaction and subsequent formation of advanced glycation end-products (AGEs), and its emerging profile in modulating inflammatory and apoptotic pathways.

Part 1: Antifungal Activity - Inhibition of Fungal Cell Wall Synthesis

The most well-characterized mechanism of action of Kanosamine is its potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Saccharomyces cerevisiae.[2][3] This activity stems from its ability to disrupt the biosynthesis of the fungal cell wall, a critical structure for maintaining cell integrity and viability.

The antifungal action of Kanosamine is a multi-step process:

-

Cellular Uptake: Kanosamine is actively transported into fungal cells through the glucose transport system, effectively hijacking the cell's nutrient uptake machinery.[3][4]

-

Intracellular Phosphorylation: Once inside the cell, Kanosamine is phosphorylated to Kanosamine-6-phosphate.[3][4]

-

Enzyme Inhibition: The key inhibitory action occurs when Kanosamine-6-phosphate acts as a competitive inhibitor of glucosamine-6-phosphate synthase.[2][3] This enzyme is pivotal in the fungal cell wall synthesis pathway, catalyzing the conversion of fructose-6-phosphate to glucosamine-6-phosphate.

The inhibition of glucosamine-6-phosphate synthase disrupts the production of essential cell wall components like chitin and mannoproteins, leading to profound morphological changes, inhibition of septum formation, and ultimately, cell agglutination and lysis.[3][5][6]

Quantitative Inhibition Data

| Parameter | Value | Target Enzyme | Substrate | Organism | Reference |

| Ki | 5.9 mM | Glucosamine-6-phosphate synthase | D-fructose-6-phosphate | Candida albicans | [3] |

| MIC | 25 µg/mL | Not Applicable | Not Applicable | Phytophthora medicaginis M2913 | [1][5] |

| MIC | 60 µg/mL | Not Applicable | Not Applicable | Aphanomyces euteiches WI-98 | [5][6] |

| MIC | 400 µg/mL | Not Applicable | Not Applicable | Staphylococcus aureus | [1] |

Signaling Pathway: Antifungal Mechanism of Kanosamine

Caption: Antifungal mechanism of Kanosamine.

Part 2: Inhibition of the Maillard Reaction and Advanced Glycation End-Products (AGEs)

The Maillard reaction, a non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, leads to the formation of a heterogeneous group of compounds known as advanced glycation end-products (AGEs).[7][8] AGEs are implicated in the pathogenesis of various age-related diseases and diabetic complications due to their ability to induce protein cross-linking, oxidative stress, and inflammation.[7][9][10]

Several compounds are known to inhibit the Maillard reaction, and by extension, the formation of AGEs.[11][12] While specific studies extensively detailing Kanosamine's role as a Maillard reaction inhibitor are emerging, its chemical structure as an aminosugar suggests a strong potential to interfere with this process. Aminoguanidine, a well-known Maillard reaction inhibitor, shares structural similarities with Kanosamine.

The proposed mechanism for Kanosamine's anti-glycation activity involves:

-

Competition with free amino groups: Kanosamine, with its own amino group, can potentially compete with the amino groups of proteins and other macromolecules for reaction with reducing sugars.

-

Trapping of reactive carbonyl species: It may also act by trapping reactive carbonyl intermediates that are formed during the Maillard reaction, thereby preventing their subsequent reactions to form AGEs.

Logical Relationship: Kanosamine as a Maillard Reaction Inhibitor

Caption: Proposed inhibition of the Maillard reaction by Kanosamine.

Part 3: Modulation of Inflammatory and Apoptotic Pathways

Emerging evidence suggests that Kanosamine and related compounds may possess anti-inflammatory and apoptosis-inducing properties, although further research is needed to fully elucidate these mechanisms.

Anti-Inflammatory Effects

The accumulation of AGEs can trigger inflammatory responses by binding to the Receptor for Advanced Glycation End Products (RAGE), leading to the activation of pro-inflammatory signaling cascades such as NF-κB.[10] By inhibiting AGE formation, Kanosamine may indirectly exert anti-inflammatory effects.

Furthermore, some studies on related compounds, such as Kukoamine B, have demonstrated direct anti-inflammatory actions by binding to lipopolysaccharide (LPS) and inhibiting downstream inflammatory signaling.[13][14] While not directly demonstrated for Kanosamine, this suggests a potential avenue for its anti-inflammatory activity that warrants further investigation. Fucoxanthin, another marine-derived compound, has been shown to reduce neuroinflammation by decreasing the secretion of inflammatory mediators like IL-6 and TNF-α.[15]

Induction of Apoptosis

Certain natural product derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[16] For instance, manzamine A-derived compounds can trigger caspase-dependent apoptosis.[16] Although direct evidence for Kanosamine-induced apoptosis is limited, its ability to interfere with fundamental cellular processes, such as cell wall synthesis in fungi, suggests that it could potentially modulate pathways leading to programmed cell death in other cell types under specific conditions.

Experimental Protocols

Protocol 1: Glucosamine-6-Phosphate Synthase Inhibition Assay

Objective: To determine the inhibitory effect of Kanosamine Hydrochloride on the activity of glucosamine-6-phosphate synthase.

Materials:

-

Purified glucosamine-6-phosphate synthase

-

Fructose-6-phosphate (substrate)

-

L-glutamine (substrate)

-

Kanosamine Hydrochloride (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Colorimetric reagent for detecting glucosamine-6-phosphate (e.g., Elson-Morgan method)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Kanosamine Hydrochloride in the assay buffer.

-

In a 96-well microplate, add the assay buffer, fructose-6-phosphate, and L-glutamine.

-

Add the different concentrations of Kanosamine Hydrochloride to the respective wells. Include a control with no inhibitor.

-

Initiate the reaction by adding the purified glucosamine-6-phosphate synthase to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Add the colorimetric reagent and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Kanosamine Hydrochloride and determine the IC50 and Ki values.

Protocol 2: In Vitro Maillard Reaction Inhibition Assay

Objective: To assess the ability of Kanosamine Hydrochloride to inhibit the formation of AGEs in a model system.

Materials:

-

Bovine Serum Albumin (BSA)

-

Glucose or Fructose

-

Phosphate buffered saline (PBS), pH 7.4

-

Kanosamine Hydrochloride

-

Aminoguanidine (positive control)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare solutions of BSA (e.g., 10 mg/mL) and a reducing sugar (e.g., 0.5 M glucose) in PBS.

-

Prepare a series of dilutions of Kanosamine Hydrochloride and aminoguanidine in PBS.

-

In separate reaction tubes, mix the BSA solution, sugar solution, and different concentrations of the inhibitors. Include a control with no inhibitor.

-

Incubate the tubes at 37°C for an extended period (e.g., 1-4 weeks) in the dark.

-

At various time points, take aliquots from each tube.

-

Measure the formation of fluorescent AGEs using a fluorescence spectrophotometer (excitation at ~370 nm, emission at ~440 nm).

-

Calculate the percentage of inhibition of AGE formation for each inhibitor concentration.

Conclusion

Kanosamine Hydrochloride exhibits a compelling and multifaceted mechanism of action. Its well-established role as a potent antifungal agent, achieved through the targeted inhibition of cell wall biosynthesis, provides a strong foundation for its potential therapeutic applications. Furthermore, its probable activity as a Maillard reaction inhibitor opens up exciting possibilities for its use in mitigating the detrimental effects of advanced glycation end-products in aging and diabetes. While its anti-inflammatory and apoptosis-inducing properties require more direct investigation, the existing data on related compounds suggest promising avenues for future research. This in-depth understanding of Kanosamine's molecular interactions is crucial for guiding further studies and unlocking its full therapeutic potential.

References

-

National Institutes of Health. (n.d.). A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest. Retrieved from [Link]

-

MDPI. (n.d.). Inhibition of the Maillard Reaction by Phytochemicals Composing an Aqueous Coffee Silverskin Extract via a Mixed Mechanism of Action. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A novel role of kukoamine B: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide. Retrieved from [Link]

-

PubMed. (2013). A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Impact of Activation of the Neotrehalosadiamine/Kanosamine Biosynthetic Pathway on the Metabolism of Bacillus subtilis. Retrieved from [Link]

-

National Center for Biotechnology Information. (1996). Production of kanosamine by Bacillus cereus UW85. Retrieved from [Link]

-

PubMed. (1996). Production of Kanosamine by Bacillus Cereus UW85. Retrieved from [Link]

-

PubMed. (2003). The Maillard reaction inhibitors and their biological and therapeutic significance. Retrieved from [Link]

-

PubMed. (2018). The Inhibition of Advanced Glycation End Products by Carnosine and Other Natural Dipeptides to Reduce Diabetic and Age-Related Complications. Retrieved from [Link]

-

MDPI. (n.d.). Dietary Advanced Glycation End Products and Aging. Retrieved from [Link]

-

PubMed. (2019). The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC. Retrieved from [Link]

-

YouTube. (2024). How do Advanced Glycation End Products cause us to grow older quicker?. Retrieved from [Link]

-

PubMed. (2014). Investigation of the use of Maillard reaction inhibitors for the production of patatin-carbohydrate conjugates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs. Retrieved from [Link]

- Google Patents. (n.d.). JP2003212774A - Maillard reaction inhibitor.

-

ACS Publications. (2021). Substrate Substitution in Kanosamine Biosynthesis Using Phosphonates and Phosphite Rescue. Retrieved from [Link]

-

PubMed Central. (n.d.). A novel role of kukoamine B: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide. Retrieved from [Link]

-

ResearchGate. (2018). Advanced glycation end products (AGEs) and their effects on Ageing. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory Effects of Marine Bioactive Compounds and Their Potential as Functional Food Ingredients in the Prevention and Treatment of Neuroinflammatory Disorders. Retrieved from [Link]

-

Oxford Academic. (n.d.). Mechanism of antifungal action of kanosamine. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. apexbt.com [apexbt.com]

- 5. Kanosamine hydrochloride | Akt | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dietary Advanced Glycation End Products and Aging [mdpi.com]

- 8. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. The Maillard reaction inhibitors and their biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of the use of Maillard reaction inhibitors for the production of patatin-carbohydrate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. A novel role of kukoamine B: Inhibition of the inflammatory response in the livers of lipopolysaccharide-induced septic mice via its unique property of combining with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. A manzamine-derived compound as a potential therapeutic agent for glioma by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biosynthesis and Production of Kanosamine Hydrochloride in Bacillus cereus

This guide details the biosynthesis, production, and chemical isolation of Kanosamine (3-amino-3-deoxy-D-glucose) in Bacillus cereus, specifically focusing on the conversion to its stable Hydrochloride (HCl) salt form.

Executive Summary

Kanosamine is a potent antifungal aminosugar produced by Bacillus cereus (strain UW85) and Bacillus subtilis. Unlike the complex aminoglycoside kanamycin, Kanosamine is a simple monosaccharide (3-amino-3-deoxy-D-glucose) that inhibits plant-pathogenic oomycetes and certain fungi.[1]

This guide delineates the biochemical pathway encoded by the kab operon, the fermentation protocols required for high-titer production, and the downstream processing necessary to isolate the molecule as Kanosamine Hydrochloride , the pharmacologically stable form used in drug development.

The Biosynthetic Logic

The biosynthesis of Kanosamine in B. cereus represents a metabolic diversion from glycolysis. Unlike other bacterial pathways that utilize UDP-glucose, B. cereus utilizes Glucose-6-Phosphate (G6P) as the primary precursor.[2]

The kab Operon

The pathway is governed by the kab gene cluster (kabABC), which encodes three specific enzymes.[2] This system is evolutionarily tuned to handle unstable intermediates rapidly.

-

KabC (Glucose-6-phosphate 3-dehydrogenase): Initiates the pathway by oxidizing G6P. It is NADP-dependent, distinguishing it from the NAD-dependent homolog in B. subtilis.[2]

-

KabA (Aminotransferase): A PLP-dependent enzyme that installs the nitrogen atom.[3][4][5] It exhibits kinetically perfect catalysis (

) to prevent the decomposition of the unstable 3-keto intermediate. -

KabB (Phosphatase): The final hydrolytic step that releases the free aminosugar.

Pathway Visualization

The following diagram illustrates the enzymatic transformations from the glycolytic pool to the final product.

Figure 1: The enzymatic cascade of Kanosamine biosynthesis in B. cereus followed by chemical salt formation.

Production Protocol

This protocol is optimized for Bacillus cereus UW85. The "Biosynthesis of the Hydrochloride" is a misnomer; the bacterium produces the free amine. The Hydrochloride salt is generated during the isolation phase to ensure solubility and stability.

Fermentation Conditions

Critical Insight: Phosphate represses secondary metabolite production in B. cereus. Iron is a critical cofactor for yield enhancement.

| Parameter | Specification | Rationale |

| Strain | Bacillus cereus UW85 | Validated high-producer of zwittermicin A and kanosamine. |

| Medium Base | Modified Tryptic Soy Broth (TSB) | Provides rich nitrogen source. |

| Phosphate | Low (< 1 mM) | High phosphate inhibits the kab operon expression. |

| Additives | Iron supplementation significantly boosts kanosamine accumulation. | |

| Aeration | High (200-250 RPM) | B. cereus is facultatively anaerobic but production peaks in aerobic sporulation phase. |

| Harvest Time | 72–96 Hours | Accumulation coincides with late-log/sporulation phase. |

Step-by-Step Workflow

Phase 1: Upstream Biosynthesis

-

Inoculation: Inoculate 50 mL of 1/10 strength TSB with a single colony of B. cereus UW85. Incubate overnight at 28°C.

-

Production Culture: Transfer 1% (v/v) inoculum into production medium (TSB + 0.1 mM

). -

Fermentation: Incubate at 28°C with vigorous shaking. Monitor

until sporulation is microscopically visible (approx. 3-4 days).

Phase 2: Downstream Isolation (The Hydrochloride Formation)

To obtain Kanosamine Hydrochloride , the amphoteric amino sugar must be purified from the broth and acidified.

-

Clarification: Centrifuge culture broth at 10,000

g for 20 mins to remove cells and spores. Retain the supernatant. -

Cation Exchange Chromatography (Purification):

-

Resin: Amberlite IR-120 (H+ form) or Dowex 50W.

-

Loading: Pass supernatant through the column. Kanosamine (positively charged at neutral pH) binds to the resin.

-

Wash: Wash with 5 bed volumes of distilled water to remove neutral sugars and anions.

-

Elution: Elute with a gradient of 0.5 M to 1.0 M

. Collect ninhydrin-positive fractions.

-

-

Conversion to Hydrochloride Salt:

-

Evaporate the ammonia eluate to dryness under reduced pressure (Rotavap) to remove excess ammonia.

-

Redissolve the residue in a minimal volume of water.

-

Acidification: Dropwise add 1.0 M HCl until the pH reaches 3.0–4.0. This converts the free amine (

) to the hydrochloride salt (

-

-

Crystallization/Lyophilization:

-

Freeze-dry the acidified solution to obtain Kanosamine HCl as a white to off-white powder.

-

Optional: Recrystallize from methanol/ethanol for high-purity applications.

-

Analytical Validation

Trustworthiness in production requires rigorous validation.

-

NMR Spectroscopy (

,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Mass Spectrometry:

-

Kanosamine (Free Base):

m/z. -

Kanosamine HCl: The salt dissociates in MS; observe the parent ion at 180.1 m/z.

-

-

Bioassay: Zone of inhibition assay against Phytophthora medicaginis on low-phosphate agar.

Mechanism of Action & Applications

Kanosamine mimics glucose but contains a nitrogen at the C3 position.

-

Antifungal: Inhibits cell wall synthesis or competes with glucose transport in oomycetes.

-

Stability: The Hydrochloride form is preferred for storage and formulation due to increased water solubility and resistance to oxidation compared to the free amine.

References

-

Prasertanan, T., & Palmer, D. R. J. (2019).[3][5] The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC. Archives of Biochemistry and Biophysics, 676, 108139. Link

-

Milner, J. L., Silo-Suh, L., Lee, J. C., He, H., Clardy, J., & Handelsman, J. (1996).[6] Production of kanosamine by Bacillus cereus UW85. Applied and Environmental Microbiology, 62(8), 3061–3065.[6] Link

-

Silo-Suh, L. A., Lethbridge, B. J., Raffel, S. J., He, H., Clardy, J., & Handelsman, J. (1994).[1][7] Biological activities of two fungistatic antibiotics produced by Bacillus cereus UW85. Applied and Environmental Microbiology, 60(6), 2023–2030. Link

-

Prasertanan, T., Palmer, D. R. J., & Sanders, D. A. R. (2021).[5] Snapshots along the catalytic path of KabA, a PLP-dependent aminotransferase required for kanosamine biosynthesis in Bacillus cereus UW85. Journal of Structural Biology, 213(2), 107724. Link

Sources

- 1. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Snapshots along the catalytic path of KabA, a PLP-dependent aminotransferase required for kanosamine biosynthesis in Bacillus cereus UW85 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

Biological activity of Kanosamine against oomycetes

An In-Depth Technical Guide to the Biological Activity of Kanosamine Against Oomycetes

Foreword

Oomycetes, despite their fungus-like appearance and pathogenic strategies, represent a distinct lineage of eukaryotic organisms. Responsible for devastating plant diseases such as potato late blight (Phytophthora infestans) and sudden oak death (Phytophthora ramorum), they pose a significant and ongoing threat to global agriculture and natural ecosystems. The unique biochemical and structural features of oomycetes, particularly the composition of their cell walls which are primarily composed of cellulose and β-glucans rather than chitin, render many conventional fungicides ineffective.[1][2][3] This distinction underscores the critical need for novel, targeted control agents. This guide provides a deep dive into the aminosugar antibiotic, Kanosamine, detailing its potent bioactivity, specific mechanism of action against oomycetes, and the robust experimental frameworks required for its evaluation.

Kanosamine: A Potent Aminosugar Antibiotic

Kanosamine, chemically identified as 3-amino-3-deoxy-D-glucose, is a naturally occurring antibiotic produced by various soil bacteria, most notably Bacillus cereus UW85.[4] While it is a component of more complex antibiotics like kanamycin, Kanosamine itself exhibits a targeted spectrum of activity.[5] Initial studies revealed its high efficacy against plant-pathogenic oomycetes, with moderate activity against some fungi and limited effects on bacteria.[4][6] This specificity makes it a compelling candidate for development as a bio-pesticide, offering a focused approach to managing oomycete-driven diseases.

The production of Kanosamine in Bacillus cereus is a regulated process, with maximum accumulation coinciding with sporulation.[4] Its biosynthesis is enhanced by environmental cues such as the presence of ferric iron and plant root exudates, while being suppressed by phosphate, suggesting a complex interplay between the bacterium and its surrounding environment.[4]

The Core Mechanism: A Targeted Disruption of Cell Wall Synthesis

The efficacy of Kanosamine against oomycetes stems from a highly specific, multi-step mechanism that culminates in the shutdown of a critical pathway for cell wall biosynthesis. This targeted action explains its potent effect on oomycetes while having minimal impact on other organisms like plants and animals.

Cellular Uptake and Intracellular Activation

The journey of Kanosamine begins with its recognition and transport into the oomycete cell. Exploiting the organism's own metabolic machinery, Kanosamine is taken up by the glucose transport system, a testament to its structural similarity to glucose.[6][7] Once inside the cytoplasm, it is not the Kanosamine molecule itself that is the primary inhibitor, but rather its phosphorylated derivative. Cellular kinases, likely hexokinase, phosphorylate Kanosamine to produce Kanosamine-6-phosphate (K-6-P) .[6][7][8] This intracellular conversion is a critical activation step, effectively trapping the molecule within the cell and priming it for its inhibitory function.

Inhibition of Glucosamine-6-Phosphate Synthase

The activated K-6-P molecule directly targets a key enzyme in the hexosamine biosynthetic pathway: Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase) .[6][9][10] This enzyme catalyzes the conversion of D-fructose-6-phosphate and L-glutamine into D-glucosamine-6-phosphate, which is the foundational step for the synthesis of all amino sugars required for building glycoproteins and other essential cellular components.[11][12]

Kinetic studies performed on the fungal homolog of this enzyme from Candida albicans have demonstrated that K-6-P acts as a competitive inhibitor with respect to the substrate D-fructose-6-phosphate, with a reported inhibition constant (Ki) of 5.9 mM.[6][7][10] It is non-competitive with respect to the second substrate, L-glutamine.[7] By competitively binding to the active site, K-6-P prevents the formation of glucosamine-6-phosphate, thereby starving the cell of the essential precursors needed for cell wall integrity.

The downstream consequence of this enzymatic blockade is a profound disruption of cell wall synthesis, leading to severe morphological abnormalities, inhibition of septum formation, and ultimately, cessation of growth.[6][7]

Visualizing the Mechanism of Action

The following diagram illustrates the complete pathway from cellular uptake to enzymatic inhibition.

Caption: Mechanism of Kanosamine action against oomycetes.

Kanosamine Biosynthesis Pathway

Understanding the biosynthesis of Kanosamine is crucial for its potential large-scale production. In bacteria like Bacillus subtilis and Bacillus cereus, Kanosamine is synthesized from the central metabolite glucose-6-phosphate (G6P) in a three-step enzymatic pathway.[5][13][14]

-

Oxidation: The enzyme NtdC (or its homolog KabC) catalyzes the NAD(P)-dependent oxidation of G6P at the C3-hydroxyl group.[5][13]

-

Amination: A PLP-dependent aminotransferase, NtdA (or KabA), transfers an amino group from glutamate to the 3-keto intermediate.[5][13]

-

Dephosphorylation: Finally, a phosphatase, NtdB (or KabB), removes the phosphate group to yield the final product, Kanosamine.[5][13]

Caption: Three-step enzymatic biosynthesis of Kanosamine from G6P.

Validated Experimental Protocols for Efficacy Assessment

For researchers and drug development professionals, rigorous and reproducible assays are paramount. The following section details self-validating protocols to assess the bioactivity of Kanosamine against oomycetes, from initial in vitro screening to in vivo confirmation.

General Experimental Workflow

A logical progression of experiments is essential to comprehensively characterize the anti-oomycete activity of a compound like Kanosamine.

Caption: A structured workflow for evaluating anti-oomycete compounds.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of Kanosamine on the vegetative growth of oomycetes.

Objective: To determine the Effective Concentration 50% (EC50) of Kanosamine against the radial mycelial growth of a target oomycete (e.g., Phytophthora capsici).[15]

Methodology (Poisoned Food Technique): [16]

-

Media Preparation: Prepare a suitable growth medium for the target oomycete, such as V8 juice agar or rye seed agar, and sterilize by autoclaving.[17]

-

Compound Incorporation: Cool the molten agar to 45-50°C. Add appropriate volumes of a sterile stock solution of Kanosamine to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 µg/mL). A control plate should contain only the solvent used for the stock solution. Pour the amended media into sterile Petri dishes.

-

Inoculation: Using a sterile cork borer, take a small mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing oomycete culture. Place the plug, mycelium-side down, in the center of each prepared plate.

-

Incubation: Incubate the plates in the dark at the optimal growth temperature for the oomycete (e.g., 25°C).

-

Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Use probit analysis or non-linear regression to determine the EC50 value.

Protocol 2: In Vitro Zoospore Lysis and Motility Assay

This protocol is crucial as it assesses the effect on zoospores, the motile, infective propagules of many pathogenic oomycetes.

Objective: To observe the direct effect of Kanosamine on zoospore viability and motility.

Methodology: [18]

-

Zoospore Production: Induce zoospore release from a mature oomycete culture according to standard protocols (e.g., by flooding agar plates with sterile, cold water).

-

Treatment: In a multi-well plate or on a microscope slide, mix a suspension of motile zoospores with various concentrations of Kanosamine solution (e.g., 0, 10, 25, 50 µg/mL).

-

Microscopic Observation: Immediately observe the mixture under a light microscope. Record the time taken for motility to cease and for zoospores to lyse (burst).

-

Quantification: Count the number of motile vs. non-motile/lysed zoospores in several fields of view at set time points (e.g., 5, 15, and 30 minutes) to quantify the effect.

Protocol 3: In Vivo Whole Plant Disease Control Assay

This assay validates the protective efficacy of Kanosamine in a more realistic, host-pathogen system.

Objective: To determine the ability of Kanosamine to protect a host plant from infection by an oomycete pathogen.[19]

Methodology (Preventative Treatment): [18]

-

Plant Cultivation: Grow susceptible host plants (e.g., pepper seedlings for Phytophthora capsici) in a controlled greenhouse environment until they reach a suitable developmental stage (e.g., 4-6 true leaves).

-

Compound Application: Prepare a solution of Kanosamine at a test concentration (e.g., 500 µg/mL) with a non-phytotoxic surfactant. Spray the solution onto the foliage of the test plants until runoff. Control plants should be sprayed with a solution containing only water and the surfactant.

-

Drying and Inoculation: Allow the plants to dry for a specified period (e.g., 24 hours). Then, inoculate the plants with a standardized suspension of oomycete zoospores.

-

Incubation: Place the inoculated plants in a high-humidity chamber for 24-48 hours to promote infection, then return them to the greenhouse.

-

Disease Assessment: After a set incubation period (e.g., 5-7 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area with lesions).

-

Analysis: Calculate the percent disease control for the Kanosamine treatment compared to the untreated control.

Data Summary

The following table summarizes key quantitative data regarding the inhibitory action of Kanosamine and its derivatives.

| Parameter | Value | Target Organism/Enzyme | Significance | Reference |

| Enzyme Inhibition (K-6-P) | Ki = 5.9 mM | Candida albicans GlcN-6-P Synthase | Demonstrates competitive inhibition of the target enzyme. | [6][7][10] |

| Zoospore Lysis | ~10-25 µg/mL | Phytophthora capsici | Shows rapid disruption of the motile infective stage. | [18] |

| In Vivo Disease Control | 500 µg/mL | Phytophthora capsici on pepper | Complete protection in a preventative application model. | [18] |

Conclusion and Future Perspectives

Kanosamine presents a compelling case as a targeted agent for the control of pathogenic oomycetes. Its mechanism of action—leveraging the pathogen's own transport and metabolic systems to activate an inhibitor that shuts down a crucial cell wall synthesis pathway—is both elegant and effective. This specificity is a significant advantage, suggesting a favorable environmental and toxicological profile compared to broad-spectrum chemical pesticides.

Future research should focus on:

-

Field Trials: Translating the promising greenhouse results into robust field data to assess efficacy under variable environmental conditions.

-

Formulation Development: Optimizing formulations to enhance stability, persistence, and delivery of Kanosamine in agricultural settings.

-

Resistance Management: Investigating the potential for oomycete populations to develop resistance to Kanosamine and developing strategies to mitigate this risk.

-

Synergistic Combinations: Exploring the potential for synergistic effects when Kanosamine is combined with other biocontrol agents or conventional fungicides.

By continuing to build on the foundational knowledge outlined in this guide, the scientific community can work towards harnessing the full potential of Kanosamine as a safe and effective tool in the ongoing battle against oomycete-induced plant diseases.

References

- McAtee, J. P., et al. (2019). The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC. Archives of Biochemistry and Biophysics.

-

Milner, J. L., et al. (1996). Production of kanosamine by Bacillus cereus UW85. Applied and Environmental Microbiology. Available at: [Link]

- Janiak, A. M., & Milewski, S. (2001). Mechanism of antifungal action of kanosamine. Medical Mycology.

-

Tanaka, T., et al. (2021). Impact of activation of neotrehalosadiamine/kanosamine biosynthetic pathway on the metabolism of Bacillus subtilis. Journal of Bacteriology. Available at: [Link]

-

Vetter, N. D., et al. (2021). Substrate substitution in kanosamine biosynthesis using phosphonates and phosphite rescue. Biochemistry. Available at: [Link]

-

Milewski, S. (2002). Glucosamine-6-phosphate synthase--the multi-facets enzyme. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Available at: [Link]

-

Teplyakov, A., et al. (2000). The mechanism of sugar phosphate isomerization by glucosamine 6-phosphate synthase. Journal of Molecular Biology. Available at: [Link]

-

Mucha, A., et al. (2018). Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. RSC Advances. Available at: [Link]

-

Huddleston, J. P., et al. (2016). A Previously Unrecognized Kanosamine Biosynthesis Pathway in Bacillus subtilis. Journal of the American Chemical Society. Available at: [Link]

-

Kim, B. S., et al. (2000). In vivo control and in vitro antifungal activity of rhamnolipid B, a glycolipid antibiotic, against Phytophthora capsici and Colletotrichum orbiculare. Pest Management Science. Available at: [Link]

-

Pérez-García, A., et al. (2021). In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum. Methods and Protocols. Available at: [Link]

-

Wikipedia. (n.d.). Oomycete. Wikipedia. Available at: [Link]

-

Jiang, R. H. Y. (2009). Cell wall biosynthesis in the pathogenic oomycete Saprolegnia parasitica. Diva-portal.org. Available at: [Link]

-

Ishaka, A., et al. (2023). In vitro and in vivo efficacy of plant extracts in the control of late blight disease of potato caused by Phytophthora Infestans. Journal of Applied Life Sciences International. Available at: [Link]

-

Rahman, M. A., et al. (2020). IN VITRO AND IN VIVO EXPLORATION OF FUNGICIDES WITH BIO- AGENTS AGAINST ANTHRACNOSE DISEASE OF MANGO CAUSED BY Colletotrichum gloeosporioides. ResearchGate. Available at: [Link]

-

Singh, A., et al. (2022). Effect of Different Concentrations of Nano-Fungicides on Mycelial Radial Growth of Phytophthora infestans. ResearchGate. Available at: [Link]

-

Examveda. (2022). Cell wall of oomycetes is composed of. Examveda. Available at: [Link]

-

Arriola, L. A., et al. (2019). New Oomycota Fungicides With Activity Against Phytophthora cinnamomi and Their Potential Use for Managing Avocado Root Rot. Plant Disease. Available at: [Link]

Sources

- 1. Grapes 101: Oomycete | CALS [cals.cornell.edu]

- 2. diva-portal.org [diva-portal.org]

- 3. examveda.com [examveda.com]

- 4. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kanosamine biosynthetic pathway in Bacillus cereus UW85: Functional and kinetic characterization of KabA, KabB, and KabC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics - synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The mechanism of sugar phosphate isomerization by glucosamine 6-phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Variability analyses of functional domains within glucosamine-6-phosphate synthase of mycosescausing fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. plantpathologyjournal.com [plantpathologyjournal.com]

In-Depth Technical Guide to the Antifungal Spectrum of Kanosamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Kanosamine, an aminodeoxy sugar antibiotic, and its hydrochloride salt represent a compelling area of antifungal research. This guide provides a comprehensive technical overview of the antifungal spectrum of Kanosamine Hydrochloride, delving into its mechanism of action, susceptible fungal species, and potential for resistance. We will explore the causality behind experimental choices for evaluating its efficacy and provide detailed, field-proven protocols for susceptibility testing. This document is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antifungal agents.

Introduction: The Scientific Rationale for Investigating Kanosamine

The ever-present threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous search for novel therapeutic agents with unique mechanisms of action. Kanosamine, a 3-amino-3-deoxy-D-glucose, originally identified as a hydrolysis product of kanamycin, has demonstrated a noteworthy spectrum of antifungal activity.[1][2] Its primary appeal lies in its distinct mode of action, targeting a crucial enzyme in the fungal cell wall biosynthesis pathway, an area of vulnerability not exploited by many current antifungal classes. This guide will provide an in-depth analysis of the available scientific data on Kanosamine Hydrochloride's antifungal properties, offering a critical perspective for its potential development as a therapeutic agent.

Mechanism of Action: A Targeted Disruption of Fungal Cell Wall Synthesis

Kanosamine's antifungal efficacy stems from its ability to act as a molecular Trojan horse. It is actively transported into fungal cells through the glucose transport system, a testament to its structural similarity to glucose.[2] Once inside the cytoplasm, it undergoes phosphorylation to form Kanosamine-6-phosphate. This phosphorylated derivative is the active form of the molecule and the key to its antifungal activity.

Kanosamine-6-phosphate functions as a competitive inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase) with respect to D-fructose-6-phosphate.[2] This enzyme catalyzes a critical step in the hexosamine biosynthetic pathway, which is responsible for the production of UDP-N-acetylglucosamine, an essential precursor for the synthesis of chitin, a vital component of the fungal cell wall.[3][4] By inhibiting this enzyme, Kanosamine effectively halts chitin synthesis, leading to profound morphological changes in the fungus, including the inhibition of septum formation and cell agglutination.[2] Deletion of the gene encoding GlcN-6-P synthase has been shown to be lethal in fungi, underscoring the enzyme's importance as an antifungal target.[5]

It is noteworthy that the Cdr1p drug efflux pump in Saccharomyces cerevisiae has been shown not to affect the antifungal activity of Kanosamine, suggesting it may not be susceptible to this common resistance mechanism.[2]

Caption: Mechanism of action of Kanosamine in fungal cells.

Antifungal Spectrum of Kanosamine Hydrochloride

Kanosamine has demonstrated a broad spectrum of activity against a variety of fungi, including human pathogens and plant-pathogenic oomycetes. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.

| Fungal Species/Oomycete | MIC (µg/mL) | Reference |

| Phytophthora medicaginis M2913 | 25 | [6] |

| Aphanomyces euteiches WI-98 | 60 | [7][8] |

| Candida albicans | Growth Inhibition Observed | [1][2] |

| Saccharomyces cerevisiae | Growth Inhibition Observed | [1][2] |

| Staphylococcus aureus | 400 | [6] |

Note: Further research is required to establish a more comprehensive list of MIC values against a wider range of clinically relevant fungi.

Methodologies for Determining Antifungal Susceptibility

To accurately assess the antifungal spectrum of Kanosamine Hydrochloride, standardized and validated methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide such frameworks.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Causality Behind Experimental Choices: This method is favored for its quantitative results, reproducibility, and the ability to test a large number of isolates simultaneously. The use of a standardized inoculum density and defined growth medium ensures that the observed antifungal effect is directly attributable to the compound being tested.

Detailed Protocol:

-

Preparation of Kanosamine Hydrochloride Stock Solution: Prepare a stock solution of Kanosamine Hydrochloride in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide) at a concentration at least 10 times the highest final concentration to be tested.

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.

-

Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL for yeasts.

-

Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

-

-

Serial Dilution in Microtiter Plate:

-

Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the Kanosamine Hydrochloride working solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted fungal inoculum to wells 1 through 11.

-

Incubate the plate at 35°C for 24-48 hours (or longer for slow-growing species).[9]

-

-

Reading the MIC: The MIC is the lowest concentration of Kanosamine Hydrochloride that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

Caption: Workflow for Broth Microdilution Assay.

Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of a fungus to an antifungal agent.

Causality Behind Experimental Choices: This method is simpler and less expensive than broth microdilution, making it suitable for screening purposes. The size of the zone of inhibition around the disk provides a visual indication of the antifungal's effectiveness.

Detailed Protocol:

-

Prepare Agar Plates: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal fungal growth and clear zone definition.

-

Prepare Fungal Inoculum: Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculate the Plate: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking.

-

Apply Kanosamine Disks: Aseptically place paper disks impregnated with a known concentration of Kanosamine Hydrochloride onto the surface of the inoculated agar.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Measure Zone of Inhibition: Measure the diameter of the zone of complete growth inhibition around each disk. The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data.

Time-Kill Curve Analysis

Time-kill curve analysis provides valuable information on the pharmacodynamics of an antifungal agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Causality Behind Experimental Choices: This dynamic assay provides a more detailed picture of the antifungal effect over time compared to the static endpoint of an MIC assay. It is crucial for understanding whether a drug is likely to eradicate a fungal infection or merely suppress its growth.

Detailed Protocol:

-

Preparation: Prepare a fungal inoculum in RPMI-1640 medium to a starting concentration of approximately 1 x 10^5 CFU/mL.[10][11] Prepare tubes with different concentrations of Kanosamine Hydrochloride (e.g., 1x, 2x, 4x, and 8x the MIC). Include a drug-free growth control.

-

Incubation and Sampling: Incubate all tubes at 35°C with agitation.[10][11] At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate onto appropriate agar plates. Incubate the plates until colonies are visible and then count the number of colony-forming units (CFU/mL).

-

Data Analysis and Interpretation:

-

Plot the log10 CFU/mL against time for each Kanosamine concentration and the growth control.

-

Fungistatic activity is defined as a <3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

-

Fungicidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[12]

-

Caption: Workflow for Time-Kill Curve Analysis.

Potential Mechanisms of Fungal Resistance

While specific instances of acquired resistance to Kanosamine in fungi have not been extensively documented, an understanding of potential resistance mechanisms is critical for its development as a therapeutic agent. Based on its mechanism of action and general principles of antimicrobial resistance, the following are plausible routes to resistance:

-

Alteration of the Target Enzyme: Mutations in the gene encoding glucosamine-6-phosphate synthase (the GFA1 gene in Saccharomyces cerevisiae) could alter the enzyme's structure, reducing the binding affinity of Kanosamine-6-phosphate.[13] This is a common resistance mechanism for enzyme-inhibiting drugs.

-

Reduced Drug Uptake: Mutations in the glucose transport systems could decrease the uptake of Kanosamine into the fungal cell, thereby reducing its intracellular concentration.

-

Increased Drug Efflux: Although one study suggested that the Cdr1p efflux pump does not confer resistance to Kanosamine in S. cerevisiae, other efflux pumps could potentially be involved in transporting the drug out of the cell.[2]

-

Overexpression of the Target Enzyme: An increase in the production of glucosamine-6-phosphate synthase could titrate out the inhibitory effect of Kanosamine-6-phosphate, requiring higher concentrations of the drug to be effective.

Caption: Potential mechanisms of fungal resistance to Kanosamine.

Conclusion and Future Directions

Kanosamine Hydrochloride presents a promising scaffold for the development of new antifungal agents due to its unique mechanism of action targeting a critical enzyme in the fungal cell wall biosynthesis pathway. Its demonstrated activity against a range of fungi, including both human and plant pathogens, warrants further investigation.

Future research should focus on:

-

Expanding the Antifungal Spectrum: Comprehensive MIC testing against a broader panel of clinically relevant yeasts and molds is necessary to fully delineate its spectrum of activity.

-

Investigating Resistance Development: Studies to induce and characterize resistance to Kanosamine in vitro are crucial to proactively understand and potentially circumvent resistance mechanisms.

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are required to understand the absorption, distribution, metabolism, and excretion of Kanosamine, as well as its efficacy in animal models of fungal infection.

-

Structure-Activity Relationship Studies: Chemical modification of the Kanosamine molecule could lead to derivatives with improved potency, a broader spectrum of activity, and a reduced potential for resistance.

By addressing these key areas, the scientific community can fully evaluate the therapeutic potential of Kanosamine Hydrochloride and its derivatives in the ongoing battle against fungal diseases.

References

-

Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube. Retrieved from [Link]

-

Candida albicans, Cryptococcus neoformans or Aspergillus fumigatus Induces an Antifungal Activity in Mouse Serum. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Determination of MICs of Aminocandin for Candida spp. and Filamentous Fungi. (2007). PMC - NIH. Retrieved from [Link]

-

Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. (2012). PMC. Retrieved from [Link]

-

Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (1998). NIH. Retrieved from [Link]

-

(PDF) Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. (n.d.). ResearchGate. Retrieved from [Link]

-

Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. (2022). YouTube. Retrieved from [Link]

-

Micafungin in the treatment of invasive candidiasis and invasive aspergillosis. (2009). PMC - NIH. Retrieved from [Link]

-

Mechanism of antifungal action of kanosamine. (n.d.). SciSpace. Retrieved from [Link]

-

Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties. (2011). PMC. Retrieved from [Link]

-

Mechanism of antifungal action of kanosamine. (2001). PubMed. Retrieved from [Link]

-

Antifungal Amphiphilic Aminoglycosides. (2014). PMC - NIH. Retrieved from [Link]

-

Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives. (2017). PMC. Retrieved from [Link]

-

SCY-078 Is Fungicidal against Candida Species in Time-Kill Studies. (2017). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved from [Link]

-

(PDF) Aminoglycosides: Activity and Resistance. (n.d.). ResearchGate. Retrieved from [Link]

-

Antimicrobial resistance. (n.d.). Wikipedia. Retrieved from [Link]

-

Antifungal Susceptibility Testing: A Primer for Clinicians. (2020). Open Forum Infectious Diseases. Retrieved from [Link]

-

Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization. (2003). PubMed Central. Retrieved from [Link]

-

Variability analyses of functional domains within glucosamine-6-phosphate synthase of mycosescausing fungi. (2011). PubMed Central. Retrieved from [Link]

-

Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations. (2023). MDPI. Retrieved from [Link]

-

Table of Content. (2025). TIMM 2025. Retrieved from [Link]

-

Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. (n.d.). ResearchGate. Retrieved from [Link]

-

Functional co-evolutionary study of glucosamine-6-phosphate synthase in mycoses causing fungi. (2011). Bioinformation. Retrieved from [Link]

-

Glucosamine-6-phosphate synthase, a novel target for antifungal agents. Molecular modelling studies in drug design. (2005). Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Mechanism of antifungal action of kanosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. xcessbio.com [xcessbio.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. Variability analyses of functional domains within glucosamine-6-phosphate synthase of mycosescausing fungi - PMC [pmc.ncbi.nlm.nih.gov]

Kanosamine Hydrochloride: Technical Profile & Antimicrobial Applications

Topic: Kanosamine, Hydrochloride as a natural antimicrobial agent Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

The "Third Aminosugar": Mechanisms, Production, and Therapeutic Potential

Executive Summary

Kanosamine (3-amino-3-deoxy-D-glucose), typically formulated as Kanosamine Hydrochloride , is a rare aminosugar antibiotic produced by Bacillus cereus UW85, Bacillus subtilis, and certain Streptomyces species. Unlike the ubiquitous glucosamine (2-amino) and galactosamine, kanosamine features an amine group at the C-3 position. This structural isomerism confers unique biological activity: it acts as a potent inhibitor of glucosamine-6-phosphate synthase , a critical enzyme in cell wall biosynthesis for fungi, oomycetes, and bacteria.

This guide analyzes the physicochemical properties, biosynthetic pathways, extraction protocols, and the "double-edged" therapeutic potential of Kanosamine HCl—ranging from agricultural biocontrol to potential antineoplastic applications targeting human hexosamine biosynthesis.

Chemical & Physical Profile

| Property | Specification |

| IUPAC Name | 3-amino-3-deoxy-D-glucopyranose hydrochloride |

| CAS Number | 57649-10-2 |

| Formula | C₆H₁₃NO₅ · HCl |

| Molecular Weight | 215.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Water (highly soluble), DMSO (25 mg/mL), Ethanol (≤5 mg/mL) |

| Stability | Hygroscopic; store at -20°C. Stable in acidic aqueous solution; degrades in alkaline conditions. |

Biosynthesis & Natural Production

Kanosamine is not a degradation product but is synthesized de novo via distinct pathways in different bacterial species. Understanding these pathways is crucial for metabolic engineering and yield optimization.

The Bacillus cereus UW85 Pathway (kabABC)

In B. cereus UW85, kanosamine production is linked to the zwittermicin A gene cluster. The precursor is UDP-glucose .[1]

-

KabA: Oxidizes UDP-glucose to a 3-keto intermediate.

-

KabB: Transaminates the intermediate to UDP-kanosamine.

-

KabC: Hydrolyzes the UDP moiety to release kanosamine.

The Bacillus subtilis Pathway (ntdABC)

In B. subtilis, the pathway diverges, utilizing Glucose-6-Phosphate as the starting material.

-

NtdC: NAD-dependent dehydrogenase oxidizes C-3 of Glc-6-P.[2]

-

NtdA: PLP-dependent aminotransferase converts the 3-keto sugar to Kanosamine-6-P.

-

NtdB: Phosphatase removes the phosphate group.

Figure 1: Divergent biosynthetic pathways for Kanosamine production in Bacillus species.

Mechanism of Action (MOA)

Kanosamine acts as a "Trojan Horse" inhibitor. Its efficacy relies on the target organism's inability to distinguish it from glucose during transport, followed by its lethal masquerade as a metabolic intermediate.

Cellular Uptake & Activation

-

Transport: Kanosamine enters fungal/oomycete cells via the Glucose Transport System (permeases).

-

Phosphorylation: Once intracellular, it is phosphorylated by hexokinase to form Kanosamine-6-Phosphate .

Molecular Target: Glucosamine-6-Phosphate Synthase

Kanosamine-6-Phosphate is a potent inhibitor of Glucosamine-6-Phosphate Synthase (Gfa1p/GlmS) .

-

Normal Function: This enzyme converts Fructose-6-Phosphate + Glutamine → Glucosamine-6-Phosphate + Glutamate. This is the rate-limiting step in the Hexosamine Biosynthesis Pathway (HBP), essential for Cell Wall Chitin (fungi) and Peptidoglycan (bacteria) synthesis.

-

Inhibition: Kanosamine-6-P acts as a competitive inhibitor against Fructose-6-Phosphate (

mM). It does not inhibit the subsequent N-acetylase step, making the blockade specific to the first committed step of cell wall synthesis.

Figure 2: Mechanism of Action. Kanosamine-6-P competitively inhibits the rate-limiting step of cell wall biosynthesis.

Antimicrobial Spectrum & Data

Kanosamine exhibits a specific spectrum, showing highest potency against organisms with high chitin/cellulose turnover (Oomycetes) and moderate activity against yeast.

Table 1: Minimum Inhibitory Concentrations (MIC) of Kanosamine

| Organism Type | Species | Strain | MIC (µg/mL) | Sensitivity |

| Oomycete | Phytophthora medicaginis | M2913 | 25 | High |

| Oomycete | Aphanomyces euteiches | WI-98 | 60 | High |

| Oomycete | Pythium aphanidermatum | Pa138 | >100 | Moderate |

| Fungus | Saccharomyces cerevisiae | Lab strains | ~100-200 | Moderate |

| Fungus | Candida albicans | Clinical | Moderate* | Morphological changes observed |

| Bacteria | Staphylococcus aureus | ATCC 25923 | 400 | Low |

| Bacteria | Bacillus cereus | UW85 | Resistant | Producer strain (Self-resistance) |

*Note: In C. albicans, Kanosamine induces septum formation inhibition and cell agglutination rather than immediate lysis.

Experimental Protocols

Isolation from Bacillus cereus UW85

Rationale: This protocol maximizes yield by leveraging iron enhancement and phosphate suppression.

-

Fermentation:

-

Inoculate B. cereus UW85 in defined minimal medium.

-

Critical Additive: Supplement with 0.1 mM FeCl₃ (Iron enhances accumulation).

-

Suppression: Limit phosphate concentration (< 10 mM) to prevent downregulation of the kab cluster.

-

Enhancer: Add alfalfa seedling exudate (if available) to boost yield >300%.

-

Incubate at 28°C with shaking until sporulation (approx. 96 hours).

-

-

Clarification:

-

Centrifuge culture at 10,000 x g for 20 mins. Collect supernatant.

-

-

Cation Exchange Chromatography:

-

Adjust supernatant pH to 7.0.

-

Load onto a CM-Sep-Pak (Carboxymethyl) cartridge or equivalent weak cation exchanger.

-

Wash with water to remove neutral sugars.

-

Elute with a gradient of NH₄OH (0.1 M to 1.0 M). Kanosamine elutes as a basic amine.

-

-

Purification & Salt Formation:

-

Lyophilize active fractions.

-

Redissolve in dilute HCl to convert to Kanosamine Hydrochloride .

-

Recrystallize from Ethanol/Water.

-

In Vitro MIC Assay (Microdilution)

Rationale: Standardized CLSI-aligned protocol for reproducibility.

-

Preparation: Dissolve Kanosamine HCl in sterile water to 10 mg/mL stock.

-

Media: Use RPMI 1640 (fungi) or Mueller-Hinton Broth (bacteria). Note: Ensure media glucose levels are standard, as excess glucose can competitively inhibit Kanosamine uptake.

-

Inoculum: Adjust organism suspension to 1-5 x 10⁵ CFU/mL.

-

Plate Setup:

-

Add 100 µL of 2x drug concentration to row 1.

-

Serial dilute (1:2) down the plate.

-

Add 100 µL inoculum to all wells.

-

-

Incubation: 35°C for 24-48h.

-

Readout: MIC is the lowest concentration with no visible growth.

Therapeutic & Drug Development Context

The Human Target: hGFAT

While Kanosamine is an effective antimicrobial, its target, Glucosamine-6-Phosphate Synthase, has a human homolog: Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) .

-

Diabetes: High GFAT activity is linked to insulin resistance (Hexosamine pathway).[3]

-

Oncology: GFAT is upregulated in certain cancers (e.g., pancreatic, breast) to fuel rapid cell growth.

-

Implication: Kanosamine derivatives are currently being explored not just as antibiotics, but as antineoplastic agents . Inhibition of hGFAT in HeLa cells has shown cytotoxicity, suggesting Kanosamine could serve as a lead compound for cancer metabolic therapy.

Safety Profile

-

Mammalian Toxicity: Unlike aminoglycosides (e.g., Kanamycin) which cause ototoxicity via ribosomal binding, Kanosamine's toxicity profile is linked to hexosamine pathway inhibition.

-

Status: Currently "For Research Use Only". Not approved for human clinical use.

-

Handling: Standard PPE required. Avoid inhalation of dust.

References

-

Milner, J. L., et al. (1996).[4] "Production of kanosamine by Bacillus cereus UW85." Applied and Environmental Microbiology, 62(8), 3061-3065.[4] Link

-

Vetter, N. D., et al. (2013).[5] "A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis."[5] Journal of the American Chemical Society, 135(16), 5970-5973. Link

-

Guo, J., & Frost, J. W. (2002). "Kanosamine biosynthesis: a likely source of the aminoshikimate pathway's nitrogen atom." Journal of the American Chemical Society, 124(36), 10642-10643. Link

-

Milewski, S., et al. (2001). "Mechanism of antifungal action of kanosamine." Medical Mycology, 39(5), 401-408. Link

-

Janiak, A., & Milewski, S. (2001). "Mechanism of antifungal action of kanosamine." Medical Mycology, 39, 401–408. Link

Sources

- 1. Kanosamine biosynthesis: a likely source of the aminoshikimate pathway's nitrogen atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Glucosamine-6-phosphate synthase--the multi-facets enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Production of kanosamine by Bacillus cereus UW85 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Kanosamine Hydrochloride Inhibition of Cell Wall Synthesis

This guide provides an in-depth technical analysis of Kanosamine Hydrochloride, focusing on its mechanism of action as a cell wall synthesis inhibitor, specifically targeting the hexosamine biosynthetic pathway.

Executive Summary

Kanosamine (3-amino-3-deoxy-D-glucose) is a potent antibiotic and antifungal agent produced by Bacillus cereus (strain UW85) and Bacillus subtilis.[1] Unlike broad-spectrum antibiotics that target ribosomes or DNA replication, Kanosamine functions as a structural analogue of glucose and glucosamine, acting as a "Trojan horse" antimetabolite.

Its primary utility lies in the inhibition of Oomycetes (e.g., Phytophthora, Pythium) and certain pathogenic fungi (Candida). The compound is unique because it targets the Hexosamine Biosynthetic Pathway (HBP) , specifically inhibiting glucosamine-6-phosphate synthase . This inhibition starves the cell of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical precursor for cell wall chitin (in fungi) and essential protein glycosylation (in Oomycetes and fungi).

Chemical Profile & Stability

Kanosamine is most stable in its hydrochloride salt form. Researchers must account for the specific properties of the salt during stock preparation to ensure bioavailability in in vitro assays.

| Property | Specification |

| Chemical Name | 3-amino-3-deoxy-D-glucose hydrochloride |

| CAS Number | 57649-10-2 |

| Formula | C₆H₁₃NO₅[2][3] · HCl |

| Molecular Weight | 215.63 g/mol |

| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol. |

| Stability | Stable at -20°C as a solid. Aqueous solutions are stable at 4°C for 1 week; store at -20°C for long term. |

| Appearance | White to off-white crystalline solid. |

Critical Handling Note: Kanosamine competes with glucose for cellular uptake. Experimental media must be carefully formulated to control glucose concentrations, as high glucose levels can outcompete Kanosamine for transport, artificially raising MIC values.

Mechanism of Action (MOA)

The efficacy of Kanosamine relies on its ability to mimic glucose, allowing it to hijack the cell's nutrient transport systems before exerting its inhibitory effect intracellularly.

The "Trojan Horse" Uptake

Kanosamine is transported into the fungal or oomycete cytosol via hexose transporters (glucose permeases). Because it is structurally identical to glucose at the C1, C2, C4, and C5 positions, the transporter recognizes it as a nutrient.

Intracellular Activation

Once inside, Kanosamine is phosphorylated by hexokinase to form Kanosamine-6-phosphate . This phosphorylated derivative is the active toxic agent.

Target Inhibition: Glucosamine-6-Phosphate Synthase

Kanosamine-6-phosphate acts as a competitive inhibitor of glucosamine-6-phosphate synthase (Gfa1p) .

-

Normal Function: This enzyme converts Fructose-6-Phosphate (F6P) and Glutamine into Glucosamine-6-Phosphate (GlcN-6-P).[3]

-

Inhibition: Kanosamine-6-P binds to the enzyme, blocking the production of GlcN-6-P.[4]

-

Downstream Consequence: GlcN-6-P is the obligate precursor for UDP-GlcNAc .[3]

-

In Fungi: Depletion of UDP-GlcNAc halts chitin synthesis , leading to septum defects, osmotic instability, and lysis.

-

In Oomycetes: While many Oomycetes (like Phytophthora) lack a chitinous cell wall, UDP-GlcNAc is essential for N-linked glycosylation of membrane proteins and the synthesis of minor wall components. Depletion leads to a loss of cell wall integrity and growth arrest.

-

Pathway Visualization

Figure 1: Mechanism of Action. Kanosamine enters via glucose transporters, is phosphorylated, and blocks the Hexosamine Biosynthetic Pathway, preventing cell wall maintenance.

Efficacy Profile & Target Spectrum

Kanosamine demonstrates high specificity for organisms that rely heavily on the hexosamine pathway for rapid cell wall turnover. It is particularly effective against Oomycetes, which are notoriously difficult to control with standard fungicides.

Comparative Efficacy Table (MIC Values)

| Organism | Type | MIC (µg/mL) | Sensitivity | Notes |

| Phytophthora medicaginis | Oomycete | 25 | High | Causes root rot in alfalfa. |

| Aphanomyces euteiches | Oomycete | 60 | High | Causes root rot in legumes. |

| Pythium aphanidermatum | Oomycete | >100 | Moderate | Variable sensitivity based on strain. |

| Candida albicans | Fungus | ~50-100 | Moderate | Inhibition requires low-glucose media. |

| Staphylococcus aureus | Bacteria | 400 | Low | Poor uptake/target affinity in bacteria. |

| Bacillus cereus | Bacteria | Resistant | N/A | Producer strain (possesses efflux/resistance genes). |

Experimental Protocols

Protocol A: Preparation of Kanosamine HCl Stock

Objective: Create a stable, sterile 10 mg/mL stock solution.

-

Weighing: Weigh 10 mg of Kanosamine Hydrochloride (crystalline solid) into a sterile microcentrifuge tube.

-

Solubilization: Add 1.0 mL of sterile, deionized water (Milli-Q grade). Vortex heavily for 30 seconds. The crystal should dissolve completely; the solution will be clear.

-

Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a fresh sterile tube. Note: Do not use nylon filters as they may bind trace amounts of amines.

-

Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Oomycete Growth Inhibition Assay (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Phytophthora spp.

Reagents:

-

Media: 10% V8 Juice Broth (Clarified). Crucial: Do not use high-glucose media like Potato Dextrose Broth (PDB) as excess glucose will compete with Kanosamine.

-

Inoculum: Zoospore suspension or hyphal fragments of Phytophthora.

Workflow:

-

Plate Setup: Use a 96-well clear flat-bottom plate.

-

Dilution Series: Add 100 µL of V8 broth to columns 2-12. Add 200 µL of 200 µg/mL Kanosamine working solution to column 1. Perform serial 2-fold dilutions from column 1 to 10. (Range: 100 µg/mL down to ~0.2 µg/mL).

-

Controls:

-

Column 11: Growth Control (Media + Inoculum, no drug).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Add 100 µL of zoospore suspension (approx.

zoospores/mL) to wells in columns 1-11. -

Incubation: Incubate at 24°C in the dark for 48-72 hours.

-

Readout: Visually inspect for turbidity or "hyphal mats" at the bottom of the well. The MIC is the lowest concentration with no visible growth.

Protocol C: Microscopy of Cell Wall Defects

Objective: Visualize the morphological impact of Kanosamine on hyphal tips.

Workflow:

-

Culture: Grow Phytophthora on V8 agar plugs. Transfer a plug to a liquid culture dish containing V8 broth + Kanosamine (at 0.5x MIC, approx 12.5 µg/mL).

-

Incubation: Incubate for 12-24 hours.

-

Staining:

-

Remove hyphae and place on a slide.

-

Stain with Calcofluor White (binds to beta-glucans/cellulose) or WGA-FITC (Wheat Germ Agglutinin, binds to GlcNAc residues if present).

-

-

Observation: Use fluorescence microscopy.

-

Expected Result: Treated hyphae will exhibit tip swelling , branching distortion , and potential lysis at the apical tip (the site of active cell wall synthesis).

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for determining Kanosamine efficacy and validating cell wall phenotypes.

References

-

Milner, J. L., et al. (1996). "Production of kanosamine by Bacillus cereus UW85."[5] Applied and Environmental Microbiology, 62(8), 3061-3065.[5]

-

Janiak, A. M., & Milewski, S. (2001). "Mechanism of antifungal action of kanosamine." Medical Mycology, 39(5), 401-408.

-

Vetter, N. D., et al. (2013). "A previously unrecognized kanosamine biosynthesis pathway in Bacillus subtilis." Journal of the American Chemical Society, 135(16), 5970-5973.

-

Silo-Suh, L. A., et al. (1994). "Biological activities of two fungistatic antibiotics produced by Bacillus cereus UW85."[1][5][6] Applied and Environmental Microbiology, 60(6), 2023-2030.[1]

-

Milewski, S., et al. (1985). "Overproduction, purification and properties of glucosamine-6-phosphate synthase from Escherichia coli K-12." Archives of Microbiology, 141, 326-335.

Sources

- 1. Production of kanosamine by Bacillus cereus UW85 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kanosamine, Hydrochloride | CAS 57649-10-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of kanosamine by Bacillus cereus UW85 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]

Production of Kanosamine by Streptomyces species

Technical Guide: Bioproduction and Purification of Kanosamine using Streptomyces Platforms

Executive Summary